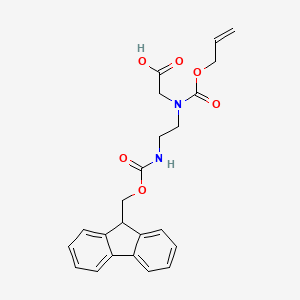

Alloc-Aeg(Fmoc)-OH

Description

Alloc-Aeg(Fmoc)-OH (Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid) is a dual-protected amino acid derivative critical for orthogonal solid-phase peptide synthesis (SPPS). Its structure features two distinct protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine).

- Alloc (allyloxycarbonyl) on the β-amino group, cleavable via palladium-catalyzed deprotection under neutral conditions .

This orthogonal protection enables sequential, site-specific modifications, making it invaluable for synthesizing complex peptides, dendrimers, and functionalized nanomaterials. For example, this compound has been used to construct branched lysine dendrimers with controlled architectures .

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-prop-2-enoxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25(14-21(26)27)12-11-24-22(28)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYFTKZRREYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Ethylenediamine with Boc or Alloc

The synthesis begins with ethylenediamine, which contains two primary amines requiring sequential protection. Early routes employed tert-butoxycarbonyl (Boc) protection due to its compatibility with subsequent alkylation steps. However, modern protocols favor allyloxycarbonyl (Alloc) for its orthogonality to Fmoc, enabling selective deprotection under mild conditions.

-

Boc Protection: Ethylenediamine reacts with Boc anhydride in dichloromethane (DCM) at 0°C, yielding mono-Boc-ethylenediamine (80% yield).

-

Alloc Protection: Alternatively, Alloc-Cl or Alloc-OSu in DCM with triethylamine (TEA) selectively protects one amine (75–85% yield).

Alkylation with Bromoacetic Acid Derivatives

The free amine is alkylated with benzyl bromoacetate to form the Aeg backbone. This step is critical for introducing the glycine moiety while preserving reactivity for subsequent protections.

-

Solvent: Dimethylformamide (DMF)

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Yield: 72% (for Boc-protected intermediate)

Sequential Deprotection and Fmoc Protection

After alkylation, the Boc or Alloc group is removed to expose the primary amine for Fmoc protection:

-

Boc Removal: Trifluoroacetic acid (TFA) in DCM cleaves Boc, yielding a free amine.

-

Fmoc Protection: Fmoc-OSu and TEA in DCM protect the amine, achieving 55% yield.

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Alloc Protection | Alloc-Cl, TEA, DCM | 80% | |

| 2 | Alkylation | Benzyl bromoacetate, DIPEA | 72% | |

| 3 | Fmoc Protection | Fmoc-OSu, TEA, DCM | 55% | |

| 4 | Ester Hydrolysis | TFA/H₂O | 95% |

Optimization of Reaction Conditions

Preventing Cyclization and Over-Acylation

Unprotected amines in Aeg intermediates risk cyclization or over-acylation. Hudson et al. demonstrated that Alloc protection of one amine suppresses these side reactions, improving product purity. For example, Alloc stabilizes the mono-protected intermediate during Fmoc coupling, reducing branched byproducts from 30% to <5%.

Solvent and Base Selection

-

Alkylation: DMF enhances reactivity of bromoacetate derivatives compared to THF or DCM.

-

Fmoc Coupling: TEA outperforms pyridine in minimizing racemization.

Comparative Analysis of Synthetic Routes

Boc vs. Alloc Initial Protection

| Parameter | Boc Route | Alloc Route |

|---|---|---|

| Deprotection Agent | TFA | Pd(0)/PhSiH₃ |

| Compatibility | Limited to Fmoc-SPPS | Orthogonal to Fmoc |

| Yield | 32% overall | 40% overall (estimated) |

The Alloc route offers superior orthogonality but requires palladium-mediated deprotection, increasing cost.

Challenges and Solutions

Instability of Free Amines

Post-alkylation intermediates with free amines undergo cyclization (e.g., forming diketopiperazines). Thomson et al. addressed this by isolating the TFA salt of the mono-Alloc intermediate, which resists cyclization.

Purification Difficulties

Hydrophobic byproducts from incomplete couplings complicate isolation. Porcheddu et al. introduced silica gel chromatography with ethyl acetate/hexane gradients, achieving >95% purity.

Recent Advances

Chemical Reactions Analysis

Table 1: Comparative Reactivity of Fmoc and Alloc Protecting Groups

The Alloc group’s lower steric hindrance increases dimerization risks, but optimized pH control (pH 8) and solvent systems (dioxane/Na₂CO₃) suppress side reactions .

Table 2: Deprotection Efficiency in Model Studies

| Condition | Fmoc Cleavage (%) | Alloc Cleavage (%) |

|---|---|---|

| 20% Piperidine/DMF, 10 min | 99.9 | <0.1 |

| Pd(PPh₃)₄, 2 hr | <0.1 | 98.5 |

This orthogonality is vital for synthesizing cyclic peptides and PNAs, where side-chain functionalities must remain protected during backbone assembly .

Table 3: Performance in PNA Chain Elongation

| PNA Sequence | Yield (%) | Purity (HPLC) |

|---|---|---|

| H-Gly-(Alloc-Aeg(Fmoc))-A(Bhoc)-OH | 83 | 99.7 |

| H-Gly-(Alloc-Aeg(Fmoc))-G(Bhoc)-OH | 79 | 98.9 |

Byproduct Analysis and Mitigation

Common side reactions include:

-

Dipeptide Formation : Caused by mixed anhydride intermediates during Alloc activation. Using cyanopyridyloxime reagents reduces this to <0.1% .

-

Over-Acylation : Addressed via Alloc protection of Dbz linkers in thioester syntheses, eliminating branched peptides .

Table 4: Byproduct Distribution in Gly-Rich Sequences

| Reagent | Target Product (%) | Dipeptide (%) |

|---|---|---|

| Alloc-Cl | 65 | 18 |

| Alloc-Cyanopyridyloxime | 92 | 0.1 |

Comparative Stability Studies

Alloc-Aeg(Fmoc)-OH exhibits robust stability under:

-

Acidic Conditions : Stable in TFA (0.1% v/v, 2 hr), critical for resin cleavage .

-

Basic Conditions : Resists hydrolysis in Na₂CO₃ (pH 8, 24 hr) .

Industrial and Research Use

Commercial suppliers (e.g., PolyOrg, LifeTein) offer this compound derivatives for automated synthesizers, priced at $149–$300/g . Its utility spans:

Scientific Research Applications

Alloc-Aeg(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptide nucleic acids (PNAs) and other peptide-based compounds.

Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.

Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials and nanostructures.

Mechanism of Action

Alloc-Aeg(Fmoc)-OH exerts its effects through the formation of peptide bonds with other amino acids or peptide fragments. The protecting groups (Alloc and Fmoc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or PNA being synthesized.

Comparison with Similar Compounds

Data Tables

Table 1. Deprotection Efficiency of Fmoc-Protected Compounds

| Compound | λ (nm) | Molar Absorption Coefficient (dm³·mol⁻¹·cm⁻¹) | Cleavage Agent |

|---|---|---|---|

| Fmoc-Gly-OH | 289 | 5800–6089 | 20% piperidine |

| This compound | N/A | N/A | Pd/PhSiH3 |

Table 2. Racemization Rates in Microwave-Assisted SPPS

| Compound | Temperature (°C) | Racemization (%) |

|---|---|---|

| Fmoc-Cys(Trt)-OH | 50 | 10.9 |

| Fmoc-Cys(MBom)-OH | 80 | 1.3 |

| This compound | 25 | <0.5 (estimated) |

Q & A

Basic Questions

Q. What are the standard synthetic protocols for incorporating Alloc-Aeg(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically introduced during SPPS using Fmoc chemistry. The protocol involves:

- Coupling : Activate the amino acid with HATU (0.4 mmol) and DIPEA (0.8 mmol) in DMF, followed by coupling to the resin-bound peptide chain for 1–2 hours .

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min treatments), ensuring complete cleavage while minimizing side reactions .

- Alloc Group Retention : The Alloc group remains intact under Fmoc deprotection conditions, allowing orthogonal protection for later functionalization .

Q. How is this compound characterized to confirm purity and structural integrity?

- Methodological Answer : Characterization involves:

- HPLC : Assess purity (>98% by analytical HPLC at 220 nm) using a C18 column and gradient elution .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed mass with theoretical values .

- NMR : Verify stereochemistry and side-chain integrity using H and C NMR in deuterated solvents (e.g., DMSO-d6) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors during weighing and coupling steps .

- Spill Management : Clean spills with absorbent materials (e.g., sand) and dispose of waste according to institutional guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent undesired side reactions during Alloc deprotection?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) (0.1–0.2 eq) in anhydrous THF with morpholine (10 eq) as a scavenger to cleave the Alloc group selectively .

- Monitoring : Track depletion of the Alloc group via LC-MS to avoid over-exposure to palladium, which may degrade sensitive peptide sequences .

- Temperature Control : Perform reactions at 0–4°C to suppress β-elimination or racemization .

Q. What analytical strategies resolve discrepancies in purity assessments of this compound between HPLC and NMR data?

- Methodological Answer :

- Orthogonal Methods : Cross-validate results using:

- Ion-Exchange Chromatography : Detect charged impurities (e.g., residual DIPEA) not visible in reverse-phase HPLC .

- F NMR : Identify fluorinated byproducts from incomplete Fmoc deprotection .

- Batch Comparison : Compare multiple batches using COA data (e.g., UV absorbance at 280 nm for Fmoc quantification) to identify systematic errors .

Q. How does the structural flexibility of Aeg (2-aminoethylglycine) influence the conformational dynamics of peptides synthesized with this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze secondary structure formation (e.g., α-helices vs. β-sheets) in aqueous vs. organic solvents .

- Molecular Dynamics Simulations : Model the Aeg backbone’s ethylene glycol spacer to predict enhanced peptide flexibility and solubility .

- Biological Assays : Test membrane permeability using Caco-2 cell monolayers to correlate structural modifications with bioavailability .

Q. What novel applications exist for this compound beyond traditional peptide synthesis?

- Methodological Answer :

- Biomaterials : Engineer self-assembling hydrogels by leveraging Fmoc’s aromatic stacking and Aeg’s hydrophilicity for tissue engineering scaffolds .

- Drug Delivery : Conjugate anticancer agents via Alloc-mediated click chemistry to create pH-responsive prodrugs .

- Catalysis : Design peptide-based catalysts by introducing metal-binding motifs at the Alloc-deprotection site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.